N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Description
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c1-5-28-20(3)23(19(2)25-28)18-27(16-21-6-10-24-11-7-21)17-22-8-12-26(13-9-22)14-15-29-4/h6-7,10-11,22H,5,8-9,12-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWLTTYPGDFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC2CCN(CC2)CCOC)CC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Preparation of 1-ethyl-3,5-dimethylpyrazole: This can be synthesized by the reaction of ethylhydrazine with acetylacetone under acidic conditions.
Preparation of 1-(2-methoxyethyl)piperidine: This involves the alkylation of piperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Preparation of pyridin-4-ylmethylamine: This can be synthesized by the reduction of 4-cyanopyridine using hydrogen gas in the presence of a palladium catalyst.
The final step involves the coupling of these intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-hydroxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-chloroethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Uniqueness
The unique combination of the pyrazole, piperidine, and pyridine rings in N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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